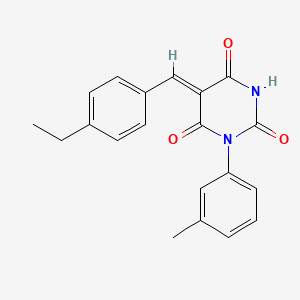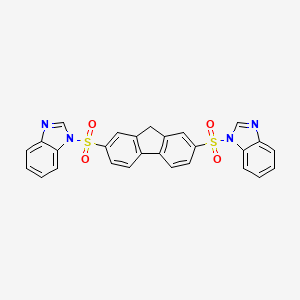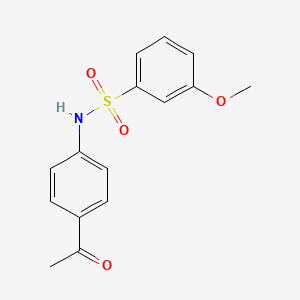
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and physiological effects.
Mechanism of Action
The mechanism of action of EMPT is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMPT has been shown to scavenge ROS, which are known to play a role in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, EMPT has been found to modulate the activity of various enzymes and transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
EMPT has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, macrophages, and neuronal cells. Additionally, EMPT has been found to have a protective effect on the cardiovascular system, as it can reduce blood pressure and improve endothelial function. Furthermore, this compound has been shown to have a neuroprotective effect, as it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
EMPT has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations associated with the use of EMPT in lab experiments. For example, this compound is highly reactive and can easily oxidize in the presence of air and light, which can affect its stability and purity. Additionally, EMPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on EMPT. One potential area of research is the development of novel therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of EMPT and its potential applications in the treatment of various diseases. Furthermore, the use of EMPT as a precursor for the synthesis of organic materials and nanomaterials is an area of research that holds great promise for the development of new materials with unique properties and applications.
Synthesis Methods
EMPT can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base to form 5-(4-ethylbenzylidene)-3-methyl-2,4-dihydropyrimidine-2,4-dione. This intermediate product is then oxidized using a suitable oxidizing agent to form the final product, 5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
EMPT has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. EMPT has also been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been found to have potential applications in the field of material science, as it can be used as a precursor for the synthesis of various organic materials.
properties
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-14-7-9-15(10-8-14)12-17-18(23)21-20(25)22(19(17)24)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZRFCTEQGAMV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)


![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)

![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
